methyl 6-(6-chloropyrimidin-4-yloxy)-1H-indole-3-carboxylate
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Overview
Description
Methyl 6-(6-chloropyrimidin-4-yl)oxy-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-(6-chloropyrimidin-4-yloxy)-1H-indole-3-carboxylate typically involves the reaction of 6-chloropyrimidine with 1H-indole-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(6-chloropyrimidin-4-yl)oxy-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Methyl 6-(6-chloropyrimidin-4-yl)oxy-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-(6-chloropyrimidin-4-yloxy)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- Methyl indole-6-carboxylate
- 6-Chloropyrimidine
- 1H-indole-3-carboxylic acid
Comparison: Methyl 6-(6-chloropyrimidin-4-yl)oxy-1H-indole-3-carboxylate is unique due to the presence of both the indole and chloropyrimidine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and specificity towards certain molecular targets .
Properties
Molecular Formula |
C14H10ClN3O3 |
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Molecular Weight |
303.70 g/mol |
IUPAC Name |
methyl 6-(6-chloropyrimidin-4-yl)oxy-1H-indole-3-carboxylate |
InChI |
InChI=1S/C14H10ClN3O3/c1-20-14(19)10-6-16-11-4-8(2-3-9(10)11)21-13-5-12(15)17-7-18-13/h2-7,16H,1H3 |
InChI Key |
DQALLDIOPMBKES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)OC3=CC(=NC=N3)Cl |
Origin of Product |
United States |
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